2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide
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Overview
Description
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a complex organic compound known for its diverse functionalities and broad spectrum of potential applications. Its structure integrates indole and triazole moieties, which are often found in bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: : Synthesis begins with the preparation of the indole derivative. This involves the Fischer indole synthesis, using phenylhydrazine and acetone.
Step 2: : Formation of the 1,2,4-triazole ring via cyclization of acylhydrazide intermediates.
Step 3: : Coupling the indole and triazole fragments through a thioether linkage, typically using thiol and alkylating agents under basic conditions.
Industrial Production Methods: Industrial production might utilize batch reactors for scale-up, emphasizing optimized yields and purity. High-performance liquid chromatography is often employed for purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, potentially altering the indole or triazole moieties.
Reduction: : Selective reduction could be utilized to modify functional groups, influencing its biological activity.
Substitution: : Nucleophilic substitution reactions can introduce various substituents, tailoring its properties.
Oxidation: : Potassium permanganate or m-chloroperbenzoic acid under mild conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in aprotic solvents.
Substitution: : Alkyl halides or sulfonyl chlorides under basic conditions.
Major Products: Reactions typically yield derivatives that maintain the core structure while modifying the biological activity or chemical properties.
Scientific Research Applications
Chemistry: Used in synthetic organic chemistry for the development of new compounds with potential pharmacological activities.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to the indole and triazole functionalities.
Medicine: Explored as a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
Molecular Targets and Pathways:
Indole Moiety: : Typically interacts with biological targets like serotonin receptors or enzymes, influencing signaling pathways.
Triazole Moiety: : Known for its ability to inhibit specific enzymes, such as cytochrome P450, affecting metabolic pathways. The exact mechanism would depend on the specific biological context and intended application.
Comparison with Similar Compounds
Similar Compounds:
**2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
**2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide
**2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide
Uniqueness: This compound's uniqueness lies in the specific arrangement of the indole and triazole rings, coupled with the dichlorophenyl group, offering a distinctive set of properties and biological activities compared to its analogs.
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Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N5O2S/c1-30-9-8-28-20(15-11-24-18-5-3-2-4-14(15)18)26-27-21(28)31-12-19(29)25-13-6-7-16(22)17(23)10-13/h2-7,10-11,24H,8-9,12H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLKTKMRCQXREK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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